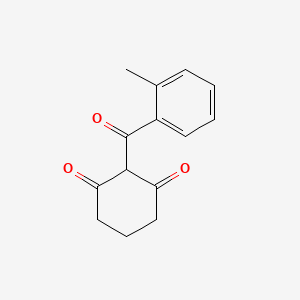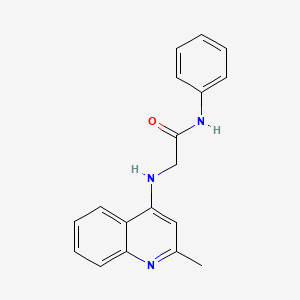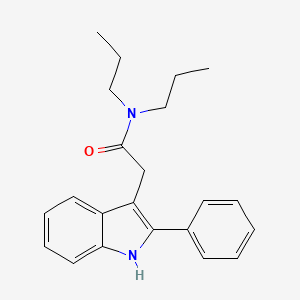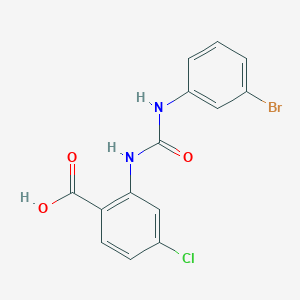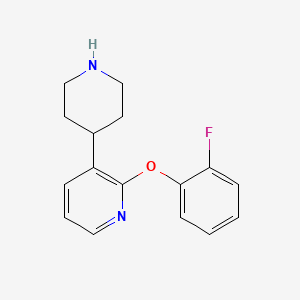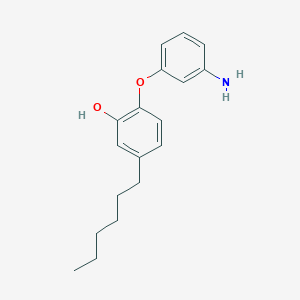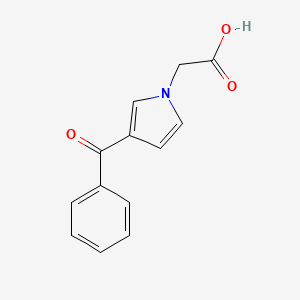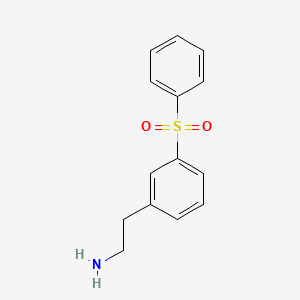
2-(3,5-Difluorophenyl)-7-methyl-1,8-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-(3,5-difluorophényl)-7-méthyl-1,8-naphthyridine est un composé hétérocyclique contenant à la fois des atomes d'azote et de fluor dans sa structure.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2-(3,5-difluorophényl)-7-méthyl-1,8-naphthyridine peut être réalisée par plusieurs voies de synthèse. Une méthode courante implique la réaction de couplage de Suzuki-Miyaura, une technique largement utilisée pour former des liaisons carbone-carbone. Cette réaction implique généralement le couplage d'un dérivé d'acide boronique avec un composé aromatique halogéné en présence d'un catalyseur au palladium .
Méthodes de production industrielle
La production industrielle de la 2-(3,5-difluorophényl)-7-méthyl-1,8-naphthyridine peut impliquer des réactions de couplage de Suzuki-Miyaura à grande échelle, optimisées pour un rendement et une pureté élevés. Les conditions de réaction, telles que la température, le solvant et la concentration du catalyseur, sont soigneusement contrôlées pour garantir une production efficace.
Analyse Des Réactions Chimiques
Types de réactions
La 2-(3,5-difluorophényl)-7-méthyl-1,8-naphthyridine peut subir différents types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène du composé.
Réduction : Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène du composé.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs courants comprennent l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4).
Substitution : Les réactifs courants comprennent les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, les ions hydroxyde).
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
4. Applications de la recherche scientifique
La 2-(3,5-difluorophényl)-7-méthyl-1,8-naphthyridine a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction en synthèse organique pour la préparation de molécules plus complexes.
Médecine : Exploré comme candidat médicament potentiel en raison de ses caractéristiques structurales uniques et de ses activités biologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles qu'une meilleure stabilité thermique et des caractéristiques électroniques.
5. Mécanisme d'action
Le mécanisme d'action de la 2-(3,5-difluorophényl)-7-méthyl-1,8-naphthyridine implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, elle peut inhiber certaines enzymes ou certains récepteurs, conduisant à une réponse biologique. Les cibles et les voies moléculaires exactes dépendent de l'application et du contexte d'utilisation spécifiques .
Applications De Recherche Scientifique
2-(3,5-difluorophenyl)-7-methyl-1,8-naphthyridine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability and electronic characteristics.
Mécanisme D'action
The mechanism of action of 2-(3,5-difluorophenyl)-7-methyl-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 3-(3,5-difluorophényl)propanoïque :
1-(2,5/3,5-difluorophényl)-3-(2,3/2,4/2,5/3,4-diméthoxyphényl)-2-propèn-1-ones : Composés présentant des caractéristiques structurales et des activités biologiques potentielles similaires.
Unicité
La 2-(3,5-difluorophényl)-7-méthyl-1,8-naphthyridine est unique en raison de sa combinaison spécifique d'atomes d'azote et de fluor dans un squelette de naphthyridine. Cette structure unique confère des propriétés chimiques et biologiques spécifiques qui la différencient des autres composés similaires.
Propriétés
Formule moléculaire |
C15H10F2N2 |
|---|---|
Poids moléculaire |
256.25 g/mol |
Nom IUPAC |
2-(3,5-difluorophenyl)-7-methyl-1,8-naphthyridine |
InChI |
InChI=1S/C15H10F2N2/c1-9-2-3-10-4-5-14(19-15(10)18-9)11-6-12(16)8-13(17)7-11/h2-8H,1H3 |
Clé InChI |
ODEYWYKLTXXLRT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C1)C=CC(=N2)C3=CC(=CC(=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


